molecular formula C6H3BrF3IN2 B1378494 4-Amino-5-bromo-3-iodo-2-trifluoromethyl pyridine CAS No. 1260386-31-9

4-Amino-5-bromo-3-iodo-2-trifluoromethyl pyridine

Cat. No.: B1378494
CAS No.: 1260386-31-9
M. Wt: 366.9 g/mol
InChI Key: VLBNMNCZSBUOAR-UHFFFAOYSA-N
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Description

4-Amino-5-bromo-3-iodo-2-trifluoromethyl pyridine is a heterocyclic organic compound with the molecular formula C6H3BrF3IN2. It is characterized by the presence of amino, bromo, iodo, and trifluoromethyl groups attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromo-3-iodo-2-trifluoromethyl pyridine typically involves multi-step reactions starting from commercially available pyridine derivativesThe amino group is then introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the desired transformations. The specific details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromo-3-iodo-2-trifluoromethyl pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Catalysts like palladium or copper are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Amino-5-bromo-3-iodo-2-trifluoromethyl pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-5-bromo-3-iodo-2-trifluoromethyl pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-bromo-3-chloro-2-trifluoromethylpyridine
  • 4-Amino-5-bromo-3-fluoro-2-trifluoromethylpyridine
  • 4-Amino-5-bromo-3-methyl-2-trifluoromethylpyridine

Uniqueness

4-Amino-5-bromo-3-iodo-2-trifluoromethyl pyridine is unique due to the presence of both bromo and iodo substituents, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct electronic properties, making this compound valuable for specific applications .

Properties

IUPAC Name

5-bromo-3-iodo-2-(trifluoromethyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3IN2/c7-2-1-13-5(6(8,9)10)3(11)4(2)12/h1H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBNMNCZSBUOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)C(F)(F)F)I)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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